SBC-110736

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

SBC-110736 is a proprotein convertase subtilisin kexin type 9 (PCSK9) inhibitor. PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by regulating the degradation of low-density lipoprotein receptors (LDLR). By inhibiting PCSK9, this compound helps increase the levels of LDLR, thereby reducing plasma cholesterol levels .

In Vivo

SBC-110736 has been used in a variety of in vivo studies, including studies in mice, rats, and zebrafish. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to a variety of physiological effects, including changes in behavior and metabolism.

In Vitro

SBC-110736 has also been used in a variety of in vitro studies, including studies of cell cultures and cell lines. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to changes in cellular processes, including changes in cell proliferation, migration, and apoptosis.

作用機序

SBC-110736 exerts its effects by inhibiting the activity of PCSK9. PCSK9 binds to LDLR on the surface of liver cells, leading to the degradation of LDLR. By inhibiting PCSK9, this compound prevents the degradation of LDLR, thereby increasing the number of LDLR available to remove low-density lipoprotein cholesterol from the bloodstream .

生物活性

SBC-110736 has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic activities. It has also been found to have protective effects against oxidative stress and to modulate the activity of other enzymes, such as phospholipase C.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects, including changes in cell proliferation, migration, and apoptosis. It has also been found to modulate the activity of other enzymes, such as phospholipase C, and to reduce inflammation.

実験室実験の利点と制限

SBC-110736 has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. It is also relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to its use in laboratory experiments. The compound is not water-soluble, so it must be dissolved in a suitable solvent prior to use. Additionally, it is not very specific and can bind to other proteins in addition to this compound.

将来の方向性

The potential future directions for SBC-110736 include:

• Further study of the compound’s pharmacokinetics and pharmacodynamics

• Exploration of its potential therapeutic applications, such as in the treatment of cancer, inflammation, and fibrosis

• Investigation into its potential use as a tool for studying the role of this compound in a variety of physiological processes

• Development of new and improved synthesis methods

• Investigation into its potential use as a tool for studying the role of this compound in neurological disorders

• Development of new and improved formulations of the compound

• Exploration of its potential use as an adjuvant therapy in combination with other drugs

• Investigation into its potential use as a tool for studying the role of this compound in cardiovascular diseases

• Exploration of its potential use as an adjuvant therapy in combination with other drugs

• Investigation into its potential use as a tool for studying the role of this compound in metabolic disorders

• Exploration of its potential use as a tool for studying the role of this compound in immunological disorders

• Investigation into its potential use as a tool for studying the role of this compound in aging

• Exploration of its potential use as a tool for studying the role of this compound in regenerative medicine

• Investigation into its potential use as a tool for studying the role of this compound in stem cell biology.

合成法

SBC-110736 is synthesized through a condensation reaction of 4-hydroxybenzaldehyde and 2-amino-2-methyl-1-propanol. The reaction is carried out in an acid-catalyzed environment using sulfuric acid, and the product is purified using column chromatography.

Safety and Hazards

生化学分析

Biochemical Properties

SBC-110736 plays a significant role in biochemical reactions, particularly those involving PCSK9 . It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM . This interaction with PCSK9 and LDLR is crucial for its function and efficacy.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing LDLR levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PCSK9. It acts as an inhibitor of PCSK9, leading to an increase in LDLR levels . This results in changes in gene expression and impacts the overall cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to cholesterol metabolism. It interacts with PCSK9, a key enzyme in these pathways

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SBC-110736 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

化学反応の分析

Types of Reactions

SBC-110736 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

SBC-110736 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and cholesterol metabolism.

Biology: Helps in understanding the role of PCSK9 in cellular processes.

Medicine: Investigated for its potential in treating hypercholesterolemia and cardiovascular diseases.

Industry: Used in the development of cholesterol-lowering drugs.

類似化合物との比較

Similar Compounds

Alirocumab: Another PCSK9 inhibitor used to lower cholesterol levels.

Evolocumab: A monoclonal antibody that inhibits PCSK9.

Inclisiran: A small interfering RNA that targets PCSK9 mRNA.

Uniqueness

SBC-110736 is unique in its chemical structure and mechanism of action compared to other PCSK9 inhibitors. It offers a different approach to inhibiting PCSK9, which may provide advantages in terms of efficacy and safety .

特性

IUPAC Name |

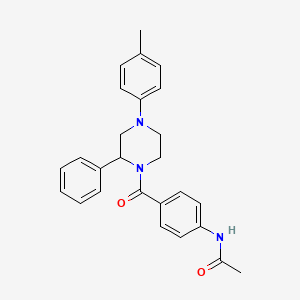

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILMFSWQYWYOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

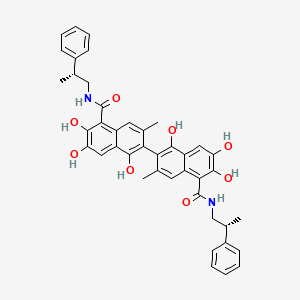

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)

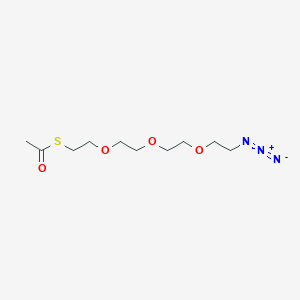

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)